N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2/c1-8-7-11(20(2)19-8)13-17-18-14(22-13)16-12(21)9-3-5-10(15)6-4-9/h3-7H,1-2H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESVJDUMKZQMKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diacylhydrazine Intermediates
This method leverages the cyclodehydration of diacylhydrazines to form the 1,3,4-oxadiazole core:
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Synthesis of Diacylhydrazine :
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Cyclodehydration :
Thiourea Cyclization Pathway
Adapted from the synthesis of 2-(pyrazol-4-yl)-1,3,4-oxadiazoles:
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Formation of Thiourea Intermediate :
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Intramolecular Cyclization :
Substitution of 2-Hydroxy-1,3,4-oxadiazole
This route modifies a pre-formed oxadiazole scaffold:
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Synthesis of 5-(1,3-Dimethylpyrazol-5-yl)-1,3,4-oxadiazol-2-ol :
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Conversion to 2-Amino Derivative :
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Acylation with 4-Fluorobenzoyl Chloride :
Optimization and Challenges
Regiochemical Control
The position of substituents on the oxadiazole ring is critical. Cyclization of asymmetric diacylhydrazines (e.g., Route 2.1) may yield regioisomers. Nuclear Overhauser Effect (NOE) NMR studies are recommended to confirm the structure.
Purification Techniques
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Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively isolates the target compound.
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Recrystallization : Methanol/water mixtures (4:1) enhance purity.
Analytical Characterization
Key spectroscopic data for validation:
Comparative Evaluation of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Diacylhydrazine | High regiocontrol, scalable | Requires toxic POCl₃ |
| Thiourea | Mild conditions, high yield | Sensitive to moisture |
| Substitution | Flexible late-stage acylation | Low yield in amination step |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: N-[5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-[5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide may be studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: In the medical field, this compound has shown promise in preclinical studies for its potential therapeutic effects. It may be investigated for its use in treating various diseases, including infections and inflammatory conditions.
Industry: In industry, this compound can be utilized in the development of new materials, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which N-[5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and molecular differences between the target compound and related derivatives:
Electronic and Pharmacokinetic Implications
- Electron-Withdrawing vs. In contrast, the N,N-dimethylaniline group in is electron-donating, which may reduce target affinity but improve solubility.
- Heterocycle Rigidity : The fully aromatic 1,3,4-oxadiazole core in the target compound offers greater planarity and conjugation compared to the partially saturated pyrazoline derivatives in , which could influence interactions with hydrophobic enzyme pockets.
- Metabolic Stability : The dimethylpyrazole substituent in the target compound likely confers resistance to oxidative metabolism compared to phenyl groups (e.g., in ), as methyl groups are less susceptible to cytochrome P450-mediated oxidation.
Biological Activity
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a benzamide core substituted with a 1,3-dimethyl-1H-pyrazol-5-yl group and a 1,3,4-oxadiazol-2-yl moiety. The presence of a fluorine atom on the benzamide enhances its lipophilicity and may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₅O₂F |
| Molecular Weight | 275.27 g/mol |
| LogP | 0.9437 |
| Density | 1.23 g/cm³ |
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting nicotinamide adenine dinucleotide kinase (NADK), which plays a crucial role in cellular energy metabolism .
- Antitumor Activity : Research indicates that compounds with similar structural motifs exhibit antitumor effects by disrupting cellular proliferation pathways. For example, derivatives of benzamides containing oxadiazole rings have been reported to inhibit RET kinase activity, leading to reduced tumor cell viability .
- Insecticidal and Antifungal Properties : In bioassays against various pests and fungi, compounds related to this structure have demonstrated significant insecticidal activities. For instance, certain derivatives exhibited over 70% efficacy against pests like Mythimna separate and Helicoverpa armigera at concentrations of 500 mg/L .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antitumor Efficacy : A study evaluated the effects of similar benzamide derivatives on cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation through mechanisms involving RET kinase inhibition .
- Insecticidal Activity : In a comparative study on insecticidal compounds, derivatives containing the oxadiazole moiety showed promising results against agricultural pests. The compound demonstrated a lethal concentration (LC50) value that suggests potential as an agricultural pesticide .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis involves coupling 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with 4-fluorobenzamide derivatives. A typical procedure () uses K₂CO₃ in DMF at room temperature, with RCH₂Cl as an alkylating agent. Key variables include solvent choice (DMF ensures solubility), stoichiometry (1.1 mmol of alkylating agent per 1 mmol of thiol), and purification via column chromatography. Yield optimization requires monitoring reaction time (6–12 hr) and pH control (basic conditions prevent thiol oxidation).
Q. Which analytical techniques are most effective for characterizing this compound, and how are data discrepancies resolved?
- Methodological Answer :
- Structural Confirmation : Use NMR (¹H/¹³C) to verify substituent positions on the oxadiazole and pyrazole rings. For example, the 4-fluorobenzamide group shows distinct aromatic splitting patterns in ¹H NMR ().
- Purity Assessment : HPLC with UV detection (λ = 254 nm) is critical due to heteroaromatic absorbance. Discrepancies in melting points or spectral data (e.g., unexpected IR stretches) may arise from residual solvents or tautomeric forms, requiring recrystallization or mass spectrometry (HRMS) for validation ().
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer : Prioritize assays based on structural analogs. For example:
- Enzyme Inhibition : Test against lipoxygenase (LOX) or butyrylcholinesterase (BChE) using spectrophotometric methods (e.g., LOX activity via linoleic acid peroxidation at 234 nm) ().
- Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive/negative strains, noting that oxadiazole derivatives often disrupt membrane integrity ().
- Dose-Response : Start with 10–100 μM ranges and include positive controls (e.g., quercetin for LOX inhibition).
Advanced Research Questions
Q. How do substituents on the pyrazole and oxadiazole rings influence bioactivity, and what SAR trends emerge?
- Methodological Answer :
- Pyrazole Modifications : Methyl groups at positions 1 and 3 (as in the target compound) enhance metabolic stability but may reduce solubility. Fluorine at the benzamide para position (4-F) improves membrane permeability (logP ~2.8 predicted) ().
- Oxadiazole Variations : Replacing sulfur with oxygen (1,3,4-oxadiazole vs. thiadiazole) alters electron density, affecting binding to hydrophobic enzyme pockets ( ). SAR studies on analogs (e.g., 5-isopropyl-1,3,4-thiadiazol-2-yl derivatives in ) suggest bulkier groups reduce LOX inhibition but enhance antimicrobial activity.
Q. What strategies resolve contradictions in biological data between this compound and its analogs?
- Methodological Answer :
- Case Study : If compound A shows anti-inflammatory activity but analog B does not, compare their interactions with cyclooxygenase-2 (COX-2) via molecular docking. For example, triazolo-pyridine moieties () may sterically hinder binding.
- Experimental Validation : Perform isothermal titration calorimetry (ITC) to quantify binding affinities or use CRISPR-edited cell lines to isolate target pathways (e.g., NF-κB vs. MAPK).
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME predict low BBB penetration (due to polar surface area >90 Ų) but moderate oral bioavailability (~50%).
- Docking Studies : Target the ATP-binding site of kinases (e.g., EGFR) using AutoDock Vina; focus on hydrogen bonds between the oxadiazole nitrogen and kinase hinge regions ().
- Metabolic Stability : Simulate CYP450 metabolism (CYP3A4 likely oxidizes the pyrazole methyl group), prompting substitution with trifluoromethyl to block oxidation ().
Q. What advanced techniques validate the compound’s interaction with biological targets?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with BChE (PDB ID 1P0I) to identify binding modes. The fluorobenzamide group may occupy the acyl pocket, while the oxadiazole interacts with catalytic serine ().
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to assess affinity (KD < 1 μM desired) ().
- Cryo-EM : For membrane-bound targets (e.g., GPCRs), use single-particle analysis to resolve conformational changes upon ligand binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
